molecular formula C12H17NO2 B15313657 4-Amino-3-(2,4-dimethylphenyl)butanoic acid

4-Amino-3-(2,4-dimethylphenyl)butanoic acid

Cat. No.: B15313657
M. Wt: 207.27 g/mol
InChI Key: VAIIVLCAIYTMCA-UHFFFAOYSA-N
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Description

4-Amino-3-(2,4-dimethylphenyl)butanoic acid is a substituted butanoic acid derivative featuring a 2,4-dimethylphenyl group at position 3 and an amino group at position 4 of the carbon chain. The compound is listed as a discontinued research product (CymitQuimica Ref: 10-F739830), suggesting niche applications in pharmaceutical or biochemical studies . Its molecular formula can be inferred as C₁₂H₁₇NO₂, with the 2,4-dimethylphenyl substituent contributing to increased hydrophobicity compared to halogenated analogs.

Properties

Molecular Formula

C12H17NO2

Molecular Weight

207.27 g/mol

IUPAC Name

4-amino-3-(2,4-dimethylphenyl)butanoic acid

InChI

InChI=1S/C12H17NO2/c1-8-3-4-11(9(2)5-8)10(7-13)6-12(14)15/h3-5,10H,6-7,13H2,1-2H3,(H,14,15)

InChI Key

VAIIVLCAIYTMCA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C(CC(=O)O)CN)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-3-(2,4-dimethylphenyl)butanoic acid can be achieved through several synthetic routes. One common method involves the reaction of 2,4-dimethylbenzaldehyde with nitromethane to form a nitrostyrene intermediate. This intermediate is then subjected to catalytic hydrogenation to yield the corresponding amine. The final step involves the reaction of the amine with a suitable carboxylic acid derivative to form the desired butanoic acid compound .

Industrial Production Methods

Industrial production of 4-Amino-3-(2,4-dimethylphenyl)butanoic acid typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

4-Amino-3-(2,4-dimethylphenyl)butanoic acid undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form amine derivatives.

    Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.

Major Products

The major products formed from these reactions include nitroso derivatives, nitro derivatives, and various substituted phenyl derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

4-Amino-3-(2,4-dimethylphenyl)butanoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Amino-3-(2,4-dimethylphenyl)butanoic acid involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The phenyl ring can participate in hydrophobic interactions, further modulating the compound’s activity. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

The phenyl ring substituent significantly influences solubility, stability, and biological activity. Key analogs include:

Table 1: Structural and Physicochemical Comparison
Compound Name Molecular Formula Molecular Weight Substituent Solubility (Water) Purity & Stability Key Applications
4-Amino-3-(2,4-dimethylphenyl)butanoic acid (Target) C₁₂H₁₇NO₂* ~221.27* 2,4-dimethylphenyl Low (predicted) Discontinued; storage: Unspecified Research (potential CNS applications)
Baclofen (4-Amino-3-(4-chlorophenyl)butanoic acid) C₁₀H₁₂ClNO₂ 213.66 4-chlorophenyl Low solubility ≥95% purity; crystalline forms enhance stability GABA agonist (muscle spasm treatment)
(R)-4-Amino-3-(4-fluorophenyl)butanoic acid C₁₀H₁₂FNO₂ 197.21 4-fluorophenyl Moderate (inferred) ≥95% purity; storage: Unspecified Neuropharmacology research
4-Amino-3-(3-methylcyclohexyl)butanoic acid HCl C₁₁H₂₂ClNO₂ 235.75 3-methylcyclohexyl Soluble (polar solvents) ≥95% purity; storage: -20°C Small-molecule scaffold development

*Inferred based on structural similarity to baclofen.

Key Observations:
  • Solubility : Halogen substituents (Cl, F) reduce water solubility due to electronegativity and steric effects, while methyl groups further decrease polarity .

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